Silicic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

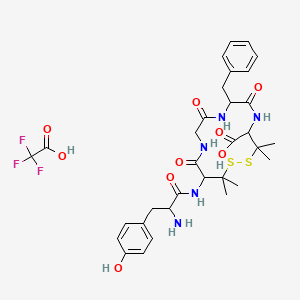

Silicic acid is a chemical compound containing silicon, oxygen, and hydrogen, with the general formula [H₂xSiOx+2]n or [SiOx(OH)₄−2x]n . It is a weak acid that is sparingly soluble in water and is rarely observed in isolation. Silicic acids are thought to exist in aqueous solutions, including seawater, and play a role in biomineralization . They are typically colorless and can form oligomeric or polymeric structures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Silicic acid can be prepared as an unstable solution in water. Its molecules readily condense with one another to form water and polymeric chains, rings, sheets, or three-dimensional networks . The preparation of this compound involves the hydrolysis of silicon compounds such as silicon tetrachloride or tetraethyl orthosilicate in the presence of water .

Industrial Production Methods: Industrial production of silica, from which this compound can be derived, involves heating quartz or quartzite rocks to generate sodium silicate . This process can also involve the use of agricultural wastes, such as rice husk and maize cobs, to produce silica nanoparticles . The production process typically involves melting quartz sand and sodium carbonate at high temperatures (around 1300°C) .

Chemical Reactions Analysis

Types of Reactions: Silicic acid undergoes various chemical reactions, including polymerization and condensation. In concentrated solutions, silicic acids generally polymerize and condense, ultimately degrading to silicon dioxide and water . Silicic acids can also react with molybdate anions to form yellow silicomolybdate complexes .

Common Reagents and Conditions:

Major Products:

Silicon Dioxide: The polymerization and condensation of this compound ultimately yield silicon dioxide (SiO₂).

Silicomolybdate Complexes: Reaction with molybdate anions forms silicomolybdate complexes.

Scientific Research Applications

Silicic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of silicic acid involves its condensation and polymerization in aqueous solutions. This compound molecules condense to form polymeric chains, rings, sheets, or three-dimensional networks . In biological systems, this compound is absorbed and transported to target tissues, where it polymerizes into biogenic silica . This process is influenced by biopolymers and functional groups that control the condensation of this compound .

Comparison with Similar Compounds

Silicic acid can be compared with other silicon-containing compounds, such as:

Silicon Dioxide (SiO₂): this compound is a hydrated form of silicon dioxide.

Silicon Tetrachloride (SiCl₄): Silicon tetrachloride is a precursor for the synthesis of this compound through hydrolysis.

This compound is unique in its ability to form polymeric structures in aqueous solutions and its role in biomineralization .

Properties

Molecular Formula |

H8O8Si2 |

|---|---|

Molecular Weight |

192.23 g/mol |

IUPAC Name |

silicic acid |

InChI |

InChI=1S/2H4O4Si/c2*1-5(2,3)4/h2*1-4H |

InChI Key |

QZPQZTGNWBSSQP-UHFFFAOYSA-N |

Canonical SMILES |

O[Si](O)(O)O.O[Si](O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4,4-difluorocyclohexyl)-2-[2-(methylamino)propanoylamino]acetyl]-N-(3,4-dihydro-2H-chromen-4-yl)-7-ethoxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B10788548.png)

![(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10788552.png)

![[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10788577.png)

![(10S,13R,14R)-17-[7-hydroxy-6-(hydroxymethyl)hept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10788579.png)

![sodium;(E,2S,4R,8S)-8-[(2S,5R,7S,8R)-7-hydroxy-2-[(4S,5S,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788592.png)

![[(4E,6E,9R,10E,12R,13S,16R,17S)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10788614.png)

![(2R,6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10788615.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10788616.png)